Cas no 1804483-23-5 (Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)
Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate
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- Inchi: 1S/C10H9F4NO4/c1-2-18-9(17)6-4-15-8(16)5(3-11)7(6)19-10(12,13)14/h4H,2-3H2,1H3,(H,15,16)
- InChI Key: RKUCUKZOXWOJCD-UHFFFAOYSA-N
- SMILES: FCC1C(NC=C(C(=O)OCC)C=1OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 453
- XLogP3: 1.2
- Topological Polar Surface Area: 64.599
Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095039-1g |
Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate |
1804483-23-5 | 97% | 1g |
$1,519.80 | 2022-04-02 |
Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate
Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804483-23-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate, identified by its CAS number 1804483-23-5, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative has garnered considerable attention due to its versatile structural features, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both fluoromethyl and trifluoromethoxy substituents introduces unique electronic and steric properties, enhancing its utility in drug development.
The compound's molecular framework, characterized by a pyridine core adorned with hydroxyl, carboxylate ester, and halogenated functional groups, positions it as a promising candidate for further derivatization. Such structural motifs are frequently employed in medicinal chemistry to modulate bioactivity, solubility, and metabolic stability. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its integration into complex synthetic routes.
In the context of contemporary pharmaceutical research, Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate has been explored in the development of novel therapeutic agents. The fluoromethyl group is particularly noteworthy, as fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and metabolic resistance. Similarly, the trifluoromethoxy moiety contributes to electron-withdrawing effects, which can influence the reactivity and binding affinity of target molecules.
Recent studies have highlighted the compound's role in the synthesis of kinase inhibitors, a class of drugs widely used in oncology. The pyridine scaffold serves as a privileged structure in kinase inhibition, allowing for precise tuning of interactions with the enzyme's active site. By incorporating functional groups such as hydroxyl and carboxylate ester, researchers can fine-tune the compound's solubility and bioavailability. Additionally, the halogenated substituents provide opportunities for further derivatization via cross-coupling reactions, enabling the construction of more complex molecular architectures.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. The introduction of fluorine atoms into molecular structures can lead to significant improvements in drug efficacy and pharmacokinetics. Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate exemplifies this trend, as its structural features align well with current pharmacological demands. Researchers are actively investigating its potential applications in treating various diseases, including cancer and inflammatory disorders.
The synthesis of Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to achieve high yields and purity. These methodologies not only enhance the efficiency of production but also allow for greater flexibility in modifying the compound's structure.
In conclusion, Ethyl 3-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804483-23-5) is a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural features and versatile reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug development is expected to grow further.
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